molecular formula C23H17F2N5O3S B2666711 N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide CAS No. 888425-40-9

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide

货号: B2666711
CAS 编号: 888425-40-9
分子量: 481.48
InChI 键: IFGGIVYHHWBIHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK) . It functions by covalently binding to a cysteine residue (Cys-481) in the BTK active site, effectively suppressing B-cell receptor (BCR) signaling pathways. This mechanism is critical for investigating the role of BTK in B-cell development, activation, and survival. As a key research tool, this compound is extensively used in preclinical studies to explore therapeutic interventions for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). Furthermore, its application extends to the study of autoimmune disorders, including rheumatoid arthritis and lupus, where aberrant B-cell activity is a known driver of disease pathology. By enabling precise inhibition of BTK, this inhibitor facilitates the dissection of intracellular signaling cascades and provides valuable insights for the development of novel targeted therapies in oncology and immunology.

属性

CAS 编号

888425-40-9

分子式

C23H17F2N5O3S

分子量

481.48

IUPAC 名称

N-[4-amino-2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-difluorobenzamide

InChI

InChI=1S/C23H17F2N5O3S/c24-15-9-8-13(10-16(15)25)21(32)28-19-20(26)29-23(30-22(19)33)34-11-18(31)27-17-7-3-5-12-4-1-2-6-14(12)17/h1-10H,11H2,(H,27,31)(H,28,32)(H3,26,29,30,33)

InChI 键

IFGGIVYHHWBIHJ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC(=C(C=C4)F)F)N

溶解度

not available

产品来源

United States

生物活性

N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide (CAS Number: 868225-40-5) is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H17F2N5O3S2, with a molecular weight of 451.5 g/mol. The compound features a pyrimidine ring, a naphthalene moiety, and a benzamide group, which contribute to its unique chemical properties and biological activities .

PropertyValue
Molecular FormulaC21H17F2N5O3S2
Molecular Weight451.5 g/mol
CAS Number868225-40-5

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It binds to the active sites of various enzymes, inhibiting their activity and disrupting critical cellular pathways. This inhibition can lead to several therapeutic effects, including:

  • Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting enzymes involved in cancer cell proliferation.
  • Antibacterial Effects : Preliminary studies indicate that it may possess antibacterial properties against certain Gram-negative bacteria .

Case Studies and Research Findings

  • Anticancer Research : In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines by disrupting key signaling pathways involved in cell proliferation .
  • Antibacterial Activity : A study utilizing the agar well-diffusion method revealed that the compound exhibits moderate antibacterial activity against Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) for E. coli was found to be 12.5 μg/mL, indicating its potential as an antibacterial agent .
  • Molecular Docking Studies : Molecular docking studies have shown that the compound has a binding energy range of −5.8 to −8.2 kcal/mol when interacting with bacterial proteins such as PqsR from Pseudomonas aeruginosa, suggesting its potential role in targeting bacterial regulatory systems .

Table 2: Summary of Biological Activities

Activity TypeFindings
AnticancerInhibits cancer cell proliferation
AntibacterialModerate activity against E. coli and P. aeruginosa (MIC: 12.5 μg/mL)
Molecular DockingBinding energy: −5.8 to −8.2 kcal/mol

Applications in Medicinal Chemistry

This compound is being investigated for various applications in medicinal chemistry:

  • Lead Compound Development : The compound serves as a lead molecule for developing new drugs targeting specific diseases, including cancers and infectious diseases.
  • Biological Pathway Studies : It is utilized as a probe to study various biological pathways and molecular interactions involving nucleic acids and proteins.
  • Pharmaceutical Development : The compound's unique structure allows for modifications that may enhance its therapeutic efficacy and reduce side effects.

科学研究应用

Medicinal Chemistry Applications

1. Anticancer Activity
Research indicates that compounds similar to N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrimidine compounds can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. A notable case study demonstrated the effectiveness of a related compound in reducing tumor growth in xenograft models .

2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. In particular, it shows promise in inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibitors of DHFR are vital in the treatment of cancers and bacterial infections. A study reported that modifications to the pyrimidine structure enhance binding affinity to DHFR, suggesting that N-(4-amino-2... could be a lead compound for developing new inhibitors .

3. Antimicrobial Properties
There is increasing interest in the antimicrobial potential of compounds containing naphthalene and pyrimidine moieties. Research has demonstrated that such compounds can exhibit activity against various bacterial strains. For instance, a derivative of this compound was tested against resistant strains of Staphylococcus aureus and showed promising results .

Data Table: Summary of Biological Activities

Activity TypeTargetReference
AnticancerVarious cancer cell lines
Enzyme InhibitionDihydrofolate reductase
AntimicrobialStaphylococcus aureus

Case Studies

Case Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers synthesized a series of derivatives based on the structure of N-(4-amino... and evaluated their cytotoxicity against human breast cancer cells (MCF-7). The lead compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a novel anticancer agent .

Case Study 2: Mechanism of Action
Another study focused on elucidating the mechanism by which N-(4-amino... inhibits DHFR. Using molecular docking studies alongside kinetic assays, researchers found that the compound binds competitively to the active site of DHFR, effectively blocking substrate access and leading to reduced folate levels in treated cells .

相似化合物的比较

Comparison with Structurally Similar Compounds

Core Pyrimidine Derivatives

The compound shares structural homology with several pyrimidine-based molecules described in the evidence:

Compound Key Substituents Synthesis Method Reported Biological Activity
N-(4-Nitrophenyl)-3-oxobutanamide Nitrophenyl, oxobutane Acetic acid-mediated condensation Not specified
4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide Indole, methyl, nitrophenyl, thioxo n-Butanol reflux with thiourea Not specified
6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile Fluorophenyl, quinoline, nitrile Cyclocondensation in acetic acid Not specified
N-(4-(2-((2,6-difluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide Difluorobenzyl, thiazole, pivalamide Not detailed Not specified

Key Observations :

  • The target compound’s 3,4-difluorobenzamide group distinguishes it from analogs with nitro or methyl substituents. Fluorination may improve metabolic stability and target selectivity compared to non-fluorinated derivatives .

Key Observations :

  • Ionic liquid or FeCl₃ catalysis (–4) could be adapted for greener synthesis, though evidence for such applications to the target molecule is lacking .
Physicochemical Properties

While specific data for the target compound are unavailable, trends from analogous compounds suggest:

  • Melting Points : Pyrimidine derivatives with fluorinated aryl groups (e.g., 6-(4-fluorophenyl) analogs) exhibit higher melting points (200–250°C) due to increased crystallinity .
  • Solubility : Fluorine and naphthalene groups may reduce aqueous solubility, necessitating formulation strategies for in vivo applications.

Research Findings and Implications

  • Biological Potential: Pyrimidines with thioether and fluorinated groups (e.g., compounds) are often explored as kinase or protease inhibitors, suggesting possible anticancer or antiviral applications .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(4-amino-2-((2-(naphthalen-1-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-difluorobenzamide?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including thioether bond formation between pyrimidinone derivatives and naphthalene-containing intermediates. Key steps include:

  • Step 1 : Activation of the pyrimidinone core via chlorination or oxidation for nucleophilic substitution (e.g., thiol group coupling) .
  • Step 2 : Coupling with 3,4-difluorobenzamide using carbodiimide-based reagents (e.g., EDC/HOBt) to form the final amide bond .
  • Purity Optimization : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity via HPLC (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) validate the structural integrity of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Verify aromatic protons (δ 7.0–8.5 ppm for naphthalene and difluorobenzamide) and amine protons (δ 5.5–6.5 ppm). Confirm absence of unreacted intermediates (e.g., free thiols) .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretches at ~1650–1750 cm⁻¹ for amides and pyrimidinone, S-H absence at ~2550 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns consistent with the molecular formula .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in bioactivity data (e.g., inconsistent IC50 values in enzyme inhibition assays)?

  • Methodological Answer :

  • Replicate assays under standardized conditions (e.g., buffer pH, temperature, enzyme concentration) to rule out technical variability .
  • Orthogonal assays : Cross-validate results using alternative methods (e.g., SPR for binding affinity vs. fluorescence-based activity assays) .
  • Structural analysis : Perform molecular docking or X-ray crystallography to confirm target engagement and identify steric/electronic conflicts .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

  • Methodological Answer :

  • Core modifications : Replace the naphthalene moiety with bicyclic heteroaromatics (e.g., quinoline) to enhance solubility or binding affinity .
  • Substituent tuning : Systematically vary the 3,4-difluorobenzamide group (e.g., introduce electron-withdrawing groups) to modulate metabolic stability .
  • In silico screening : Use QSAR models to prioritize analogs with predicted improved ADMET properties before synthesis .

Q. What methodologies are critical for assessing this compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH), oxidative stress (H2O2), and light to identify degradation pathways .
  • Plasma stability assays : Incubate with human/animal plasma (37°C, 24h) and quantify intact compound via LC-MS .
  • Solid-state stability : Monitor crystallinity changes (via XRD) and hygroscopicity under accelerated storage conditions (40°C/75% RH) .

Data Analysis & Interpretation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?

  • Methodological Answer :

  • Re-evaluate computational parameters : Adjust solvent models (e.g., implicit vs. explicit solvation) or basis sets in DFT calculations to better align with experimental conditions .
  • Experimental validation : Use kinetic studies (e.g., stopped-flow spectroscopy) to measure reaction rates and compare with predicted energy barriers .

Q. What statistical approaches are recommended for analyzing dose-response data in cellular assays involving this compound?

  • Methodological Answer :

  • Non-linear regression : Fit data to a four-parameter logistic model (e.g., Hill equation) using software like GraphPad Prism .
  • Error propagation : Account for variability in triplicate measurements using bootstrap resampling or Monte Carlo simulations .
  • Outlier detection : Apply Grubbs’ test or robust regression methods to exclude anomalous data points .

Experimental Design Considerations

Q. How to design a robust protocol for evaluating this compound’s selectivity across kinase isoforms?

  • Methodological Answer :

  • Panel screening : Test against a diverse kinase panel (e.g., 100+ kinases at 1 µM concentration) using ATP-competitive assays .
  • Cellular target engagement : Combine Western blotting (phospho-specific antibodies) with CRISPR-based knockout/rescue experiments .

Q. What controls are essential in assays measuring this compound’s cytotoxicity in cancer cell lines?

  • Methodological Answer :

  • Negative controls : Include vehicle-only (e.g., DMSO) and untreated cells to baseline cytotoxicity .
  • Positive controls : Use established chemotherapeutics (e.g., cisplatin for apoptosis) to validate assay sensitivity .
  • Off-target controls : Co-treat with a pan-caspase inhibitor (e.g., Z-VAD-FMK) to distinguish apoptotic vs. necrotic death .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。